molecular formula C19H23N3O3 B2776671 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1797958-26-9

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2776671
CAS No.: 1797958-26-9
M. Wt: 341.411
InChI Key: HMOXUKKHMMLGPA-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Estrogen Receptor Binding

Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-1,4-dihydroquinoline-3-carbonitriles, which share a similar structural motif with the specified compound, were synthesized and evaluated against human breast cancer cell lines for cytotoxic activities. Among them, specific compounds showed significant anti-proliferative activities. Molecular docking was performed with active compounds against the Bcl-2 protein, indicating good binding affinity. This suggests potential applications in cancer therapy research (Parveen et al., 2017).

Antagonists of Muscarinic Receptors

A study on the synthesis of α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, which resemble the structure of the specified compound, explored their activities as antagonists of the M3 muscarinic receptor. This research highlights the potential of such compounds in the development of treatments for disorders related to muscarinic receptors (Broadley et al., 2011).

Molecular Synthesis and Chemical Analysis

Synthesis of New Heterocyclic Substituents

Research on the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including structures analogous to the query compound, highlights the compound's relevance in synthetic chemistry. These substances were synthesized by condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols, showcasing its utility in creating complex molecules (Mesropyan et al., 2005).

Crystal Structures Analysis

The crystal structures of derivatives of 1-methyl-2,6-diphenylpiperidin-4-ylidene amino phenyl carbonate were analyzed, indicating the importance of the piperidine moiety in molecular structure research. This analysis provides insights into the conformational differences and interactions within similar compounds (Raghuvarman et al., 2014).

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-8-9-18(21-20-14)25-17-10-12-22(13-11-17)19(23)15(2)24-16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOXUKKHMMLGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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